5-Bromo-3-phenylbenzo[D]isoxazole
Description
Significance of Benzisoxazole and Isoxazole (B147169) Scaffolds in Organic Synthesis and Functional Materials
The benzisoxazole and isoxazole scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. ontosight.ainih.govresearchgate.net These five-membered heterocyclic rings, containing adjacent nitrogen and oxygen atoms, are key components in a wide array of pharmaceuticals, including anticonvulsants, antipsychotics, and anticancer agents. nih.govsmolecule.com The isoxazole ring's unique electronic properties and its ability to participate in various non-covalent interactions contribute to its capacity to bind to a diverse range of biological targets. nih.gov
Beyond the realm of medicinal chemistry, these scaffolds are valuable in materials science. Isoxazole derivatives have found applications as photochromic materials, electrochemical probes, and components in dye-sensitized solar cells. smolecule.com The inherent stability and tunable electronic nature of the isoxazole ring make it an attractive building block for the design of novel organic materials with tailored optical and electronic properties.
Strategic Importance of Brominated Heterocycles in Synthetic Transformations
The introduction of a bromine atom onto a heterocyclic core, as seen in 5-Bromo-3-phenylbenzo[d]isoxazole, is a key strategic decision in modern organic synthesis. Brominated aromatic and heteroaromatic compounds are highly versatile intermediates, primarily due to their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The bromine atom serves as a "handle" that can be selectively replaced with a variety of other functional groups, allowing for the construction of complex molecular architectures from simpler precursors. This strategic functionalization is central to the discovery and development of new pharmaceuticals and advanced materials. The ability to precisely modify a molecule at a specific position is crucial for establishing structure-activity relationships and optimizing the properties of a lead compound.
Current Research Trajectories and Potential of this compound
Current research involving this compound is largely focused on leveraging its potential as a versatile building block for the synthesis of more complex molecules with desirable biological activities or material properties. The presence of the reactive bromine atom at the 5-position of the benzisoxazole ring system opens up a plethora of possibilities for derivatization.
The primary research trajectory for this compound involves its use in palladium-catalyzed cross-coupling reactions to introduce new substituents at the 5-position. This allows for the systematic exploration of the chemical space around the 3-phenylbenzo[d]isoxazole core, which is a proven pharmacophore. By varying the nature of the substituent at the 5-position, researchers can fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity or material characteristics. For instance, the synthesis of novel 3,5-disubstituted benzisoxazole derivatives is a promising avenue for the development of new anticancer agents and radiosensitizers. ontosight.ainih.gov
The potential of this compound extends to the field of materials science. The ability to introduce various aryl, alkenyl, or alkynyl groups at the 5-position could lead to the development of novel organic semiconductors, fluorescent probes, or liquid crystalline materials. The rigid, planar structure of the benzisoxazole core, combined with the electronic versatility offered by the substituents, makes it an attractive scaffold for the design of new functional organic materials.
While specific, detailed research on the direct application of this compound in all major cross-coupling reactions is not extensively documented in publicly available literature, the established reactivity of similar brominated heterocycles provides a strong foundation for predicting its synthetic utility. The following sections will delve into the expected reactivity of this compound in key synthetic transformations.
Cyclization Reactions in Benzo[d]isoxazole Formation
Cyclization reactions are a cornerstone in the synthesis of the benzo[d]isoxazole scaffold. These methods involve the intramolecular formation of the N-O bond or a key C-O bond to close the five-membered isoxazole ring onto the benzene (B151609) core. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Thermolytic Approaches (e.g., from 2-azidobenzophenones)
Thermolysis, or thermal decomposition, provides a direct route to the benzisoxazole ring system from ortho-substituted aryl azides. In this approach, a precursor such as a 2-azidobenzophenone is heated, leading to the extrusion of nitrogen gas (N₂) and the in-situ formation of a highly reactive nitrene intermediate. This nitrene then undergoes rapid intramolecular cyclization by attacking the adjacent carbonyl oxygen, forming the stable benzo[d]isoxazole ring.
A notable example is the synthesis of 3-phenylbenzo[c]isoxazoles, which are isomers of the benzo[d]isoxazole system. This reaction proceeds through the non-catalytic thermolysis of 2-azidobenzophenones in a high-boiling solvent like dry xylene, often resulting in quantitative yields. researchgate.net The reaction is sensitive to moisture, as the presence of water can reduce the yield of the desired product. researchgate.net This method highlights a powerful, metal-free approach to forming the fused isoxazole ring through a denitrogenative cyclization sequence. researchgate.net
Table 1: Thermolytic Synthesis of 5-Bromo-3-phenylbenzo[c]isoxazole
| Precursor | Conditions | Product | Yield | Reference |
|---|
Catalyzed Annulation Strategies (e.g., Lewis Acid Catalysis)
Catalyzed annulation reactions represent a versatile and efficient method for constructing the benzisoxazole scaffold. These strategies often involve transition metals or Lewis acids to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed intermolecular [4+1] annulation has been reported for the synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. rsc.org This method proceeds via C-H bond activation ortho to the phenol-derived O-N bond, enabling the simultaneous construction of the C-C and C=N bonds required for the isoxazole ring, while keeping the crucial O-N bond intact. rsc.org
Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can also catalyze the formation of benzisoxazole systems. One such method involves the reaction of glyoxylate (B1226380) esters with nitrosoarenes to form 2,1-benzisoxazoles. acs.orgnih.govfigshare.com Mechanistic studies suggest this reaction proceeds through an unusual umpolung addition of the glyoxylate to the nitrosobenzene, followed by a Friedel–Crafts-type cyclization to yield the final product. nih.govfigshare.com More recently, aluminum trichloride (B1173362) (AlCl₃) has been used as a Lewis acid to activate the sp³ C-H bond of nitrogen heterocycles, using sodium nitrite as the nitrile oxide source for the synthesis of isoxazole derivatives. nih.gov
Cyclization of Halogen-Substituted Precursors with Hydroxylamine (B1172632)
The reaction of carbonyl compounds with hydroxylamine is a classical and fundamental method for forming the isoxazole ring. This approach can be adapted for the synthesis of benzo[d]isoxazoles, typically starting from an ortho-hydroxyaryl ketone or a related precursor. For instance, chalcones derived from halogen-substituted benzofurans can react with hydroxylamine hydrochloride to form isoxazole derivatives. sciensage.info
Similarly, the synthesis can begin with 2-hydroxyaryl oximes. In this pathway, the hydroxyl group of the oxime is first converted into a good leaving group, which facilitates a subsequent nucleophilic attack by the phenolic hydroxyl to close the ring and form the N–O bond. chim.it Another route involves the intramolecular cyclization of Z-oximes derived from 2-bromoacetophenones, which can be performed under mild conditions using a copper(I) iodide catalyst with a diamine ligand. chim.it
Cycloaddition of Halogenobenzonitriles with Phenylacetylenes
While not a direct cyclization, the construction of the benzisoxazole ring can be achieved via a [3+2] cycloaddition reaction involving an aryne intermediate. In this strategy, a halogen-substituted benzene derivative, such as an o-(trimethylsilyl)aryl triflate, is treated with a fluoride source to generate a highly reactive benzyne in situ. nih.gov
This benzyne can then react with a nitrile oxide, also generated in situ from a precursor like a chlorooxime, to form the benzisoxazole ring. nih.gov This method provides a direct route to functionalized benzisoxazoles under mild conditions, effectively forming two bonds of the heterocyclic ring in a single step. nih.gov Though this specific approach does not use halogenobenzonitriles directly with phenylacetylenes to form the benzoisoxazole core, the underlying principle of using a halogenated aromatic precursor to generate a reactive intermediate for cycloaddition is a key strategy in modern heterocyclic synthesis.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis
The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for synthesizing the isoxazole ring. This reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. mdpi.comsciforum.netnih.gov This approach offers high regioselectivity and is amenable to creating a wide diversity of substituted isoxazole analogues. sciforum.net
Nitrile Oxide Cycloadditions with Alkynes (e.g., from aldoximes and propargyl bromide)
A common and efficient route to isoxazoles involves the reaction of nitrile oxides, generated in situ from aldoximes, with alkynes. sciforum.netrsc.org The aldoxime is typically oxidized to form the nitrile oxide intermediate, which is immediately trapped by the alkyne present in the reaction mixture to prevent dimerization. sciforum.net Various oxidizing agents, including bleach, N-chlorosuccinimide (NCS), and hypervalent iodine reagents, can be used to facilitate the formation of the nitrile oxide. mdpi.comsciforum.net
For example, a multicomponent, metal-free reaction has been developed for the synthesis of 3-phenyl-5-(bromomethyl)isoxazole analogues. researchgate.net This process involves the 1,3-dipolar cycloaddition between propargyl bromide and a nitrile oxide generated in situ from an α-chloro aldoxime. researchgate.net The reaction proceeds under mild conditions and demonstrates a high tolerance for a variety of substituents on the aromatic ring of the aldoxime. researchgate.net This method provides regioselective access to 3,5-disubstituted isoxazoles, which are valuable building blocks in medicinal chemistry. researchgate.net
Table 2: Synthesis of Isoxazole Analogues via Nitrile Oxide Cycloaddition
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Aldoximes | Terminal Alkynes | Hypervalent iodine oxidant | 3,5-Disubstituted Isoxazoles | sciforum.net |
| α-Chloro Aldoximes | Propargyl Bromide | Metal-free, DMF/water | 3-Phenyl-5-(bromomethyl)isoxazoles | researchgate.net |
| Aldoxime | Internal Alkyne | Biphasic bleach, DCM | Tetracyclic Isoxazole | mdpi.com |
An exploration of the synthetic pathways toward this compound and its related analogues reveals a variety of sophisticated chemical strategies. These methods focus on the precise construction of the benzoisoxazole core and the controlled introduction of substituents, which are crucial for tailoring the molecule's properties. Key approaches include regioselective isoxazole synthesis, cross-coupling reactions for introducing aryl groups, and specific halogenation techniques for bromine incorporation.
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1,2-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZYDWHXNSRCABGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 5 Bromo 3 Phenylbenzo D Isoxazole
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the benzene (B151609) ring of the benzo[d]isoxazole system is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Reactions with Nitrogen-Containing Nucleophiles (e.g., amines)
The replacement of the bromine atom with nitrogen-based nucleophiles is a key strategy for introducing structural diversity. This is commonly achieved through well-established palladium-catalyzed methods like the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. wikipedia.orglibretexts.org For 5-Bromo-3-phenylbenzo[d]isoxazole, this reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand, such as sterically hindered biarylphosphines (e.g., XPhos, t-BuXPhos) or ferrocene-based ligands (e.g., dppf), is crucial for achieving high yields and accommodating a broad scope of amine coupling partners. wikipedia.orgnih.gov
The Ullmann condensation is another classic method for forming C-N bonds, traditionally requiring copper catalysis and high temperatures. organic-chemistry.org Modern modifications of this reaction allow for milder conditions, sometimes using ligands like N-methylglycine or L-proline to facilitate the coupling of aryl bromides with amines. nih.gov
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Ref. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 5-Amino-3-phenylbenzo[d]isoxazole derivative | libretexts.orgnih.gov |
| Ullmann Condensation | CuI / L-Proline | K₂CO₃ | DMSO | 40-90 | 5-Amino-3-phenylbenzo[d]isoxazole derivative | nih.gov |
This table represents typical conditions for these reaction types based on literature for similar aryl bromides.
Reactions with Sulfur-Containing Nucleophiles (e.g., thiols)
The formation of a carbon-sulfur bond at the 5-position can be achieved through palladium-catalyzed coupling with thiols. Similar to C-N coupling, these reactions expand the molecular diversity of the benzo[d]isoxazole scaffold. The conditions often parallel those of the Buchwald-Hartwig amination, utilizing a palladium source, a suitable phosphine ligand, and a base to facilitate the coupling of the aryl bromide with a thiol or thiolate salt.
Electrophilic Aromatic Substitution on the Benzo-Fused and Phenyl Rings
The electronic nature of the this compound scaffold dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The isoxazole (B147169) ring is an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. The bromine atom is also a deactivating group but directs incoming electrophiles to the ortho and para positions.
Consequently, electrophilic substitution on the benzo-fused ring is generally disfavored. When forced under harsh conditions, nitration (using nitric acid and sulfuric acid) or halogenation would be expected to occur at the positions least deactivated by the isoxazole ring and directed by the bromine atom.
On the other hand, the phenyl ring at the 3-position is more susceptible to electrophilic attack. The benzo[d]isoxazole moiety acts as a deactivating, meta-directing group. Therefore, reactions like nitration would predominantly yield the 5-bromo-3-(3-nitrophenyl)benzo[d]isoxazole. researchgate.net
| Reaction | Reagent | Ring | Expected Major Product | Ref. |
| Nitration | HNO₃ / H₂SO₄ | Phenyl Ring | 5-Bromo-3-(3-nitrophenyl)benzo[d]isoxazole | researchgate.net |
Transformations Involving the Isoxazole Ring System
The isoxazole ring itself is a functional group that can undergo characteristic chemical transformations, most notably ring-opening reactions and reductions.
Ring-Opening Reactions
The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions. Reductive ring-opening is a common transformation. researchgate.net For instance, treatment with reagents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can cleave the N-O bond to yield β-aminoenones. rsc.org In the context of this compound, this would lead to the formation of an appropriately substituted 2-amino-5-bromophenyl phenyl ketone. Another method involves NADH-dependent reductases, which have been shown to open the isoxazole ring in related molecules like razaxaban. nih.gov
Reduction Reactions of the Isoxazole Moiety
Catalytic hydrogenation is a powerful method for the reduction of the isoxazole ring. nih.gov The reaction typically involves hydrogen gas and a palladium on carbon (Pd/C) catalyst. mdpi.comresearchgate.net The reduction of 3-substituted benzo[d]isoxazoles proceeds via the cleavage of the N-O bond to form an intermediate o-hydroxyphenyl imine, which is then further reduced to an α-substituted o-hydroxybenzylamine. mdpi.com For this compound, this transformation would yield (2-amino-4-bromophenyl)(phenyl)methanol.
| Reaction Type | Reagent | Product Type | Ref. |
| Reductive Ring Opening | Mo(CO)₆ / H₂O | β-Aminoenone | rsc.org |
| Catalytic Hydrogenation | H₂ / Pd/C | α-Substituted o-hydroxybenzylamine | mdpi.com |
Rearrangement Reactions (e.g., Photoisomerization, Domino Transformations)
Rearrangement reactions of the benzisoxazole core can provide pathways to other valuable heterocyclic systems. These transformations can be induced by various stimuli, including light (photoisomerization) or through a cascade of intramolecular reactions (domino transformations).
Photoisomerization
While specific studies on the photoisomerization of this compound are not extensively documented, the photochemical behavior of the parent 1,2-benzisoxazole (B1199462) provides insight into potential reaction pathways. Irradiation of 1,2-benzisoxazole can lead to the cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring. This cleavage can be followed by rearrangement to form 2-cyanophenol. It is plausible that this compound could undergo a similar transformation, potentially yielding a substituted 2-cyanophenol derivative. The presence of the phenyl and bromo substituents on the benzisoxazole ring may influence the quantum yield and the nature of the resulting products.
Domino Transformations
Domino reactions, also known as cascade reactions, are highly efficient processes where a single event triggers a series of subsequent intramolecular reactions to form complex products. In the context of isoxazoles, domino transformations have been reported, for instance, in the conversion of 5-alkoxy- or 5-aminoisoxazoles into 2,4-dicarbonylpyrroles. rsc.orgresearchgate.net This transformation is typically catalyzed by a relay system of iron and nickel salts and proceeds through a series of bond cleavage and formation steps initiated by the isoxazole ring. rsc.orgresearchgate.net
For a domino reaction to be initiated from this compound, the reaction conditions would need to be tailored to promote the initial ring opening of the stable benzisoxazole system. The reaction with a suitable partner, such as a 1,3-diketone, could then potentially lead to a cascade of bond-forming events. However, specific examples of domino transformations starting from this compound are not yet prevalent in the scientific literature.
Oxidation Reactions of the Compound Skeleton
The oxidation of the this compound skeleton is not a widely reported transformation. The benzisoxazole ring system is aromatic and thus possesses a degree of stability that makes it resistant to oxidation under mild conditions.
Research on related compounds, such as 3-phenylbenzo[d]isoxazole-5,6-diol, has shown that substituents on the benzene ring can be oxidized. For instance, the hydroxyl groups of the diol can be oxidized to the corresponding quinone using standard oxidizing agents. However, this represents the oxidation of a functional group attached to the skeleton rather than the oxidation of the heterocyclic core itself.
Direct oxidation of the benzisoxazole ring would likely require harsh reaction conditions and potent oxidizing agents. Such reactions could potentially lead to cleavage of the isoxazole ring or degradation of the molecule. The specific outcomes of such reactions with this compound have not been detailed in available scientific literature.
Chemodivergent Transformations (e.g., C-to-N Atom Swap from Related Heterocycles)
A significant advancement in the synthesis of benzisoxazoles, including derivatives like this compound, involves chemodivergent transformations, particularly through a concept known as skeletal editing. One of the most notable examples is the carbon-to-nitrogen (C-to-N) atom swap.
C-to-N Atom Swap from Benzofurans
Recent research has demonstrated a convenient and chemodivergent method to synthesize benzisoxazoles from benzofurans through a net C-to-N atom swap. nih.govnih.govrsc.org This transformation is significant as it allows for the facile derivatization of biologically active compounds and expands the accessible chemical space. nih.govnih.govrsc.org
The general strategy involves a cascade of reactions:
Oxidative Cleavage: The process is initiated by the oxidative cleavage of the benzofuran (B130515) ring. This can be achieved through photo-mediated oxidation. nih.gov
Oxime Formation: The resulting intermediate undergoes a reaction to form an oxime. nih.gov
Cyclization: The final step is a cyclization reaction that yields the benzisoxazole ring system. nih.gov
This method is considered a powerful tool in molecular editing as it allows for the precise modification of a molecular skeleton. nih.govnih.gov The reaction conditions are often mild and utilize commercially available reagents, making it an attractive approach for synthetic chemists. nih.gov Research has shown that this C-to-N atom swap is tolerant of various functional groups, including chloro and trifluoromethyl groups, suggesting its potential applicability for the synthesis of a wide range of substituted benzisoxazoles. nih.gov
This chemodivergent protocol highlights a modern approach to the synthesis of complex heterocyclic systems like this compound, starting from different but structurally related heterocyclic precursors.
Derivatization Strategies and Advanced Synthetic Applications
Functionalization at the Benzo-Fused Ring (Bromine Site)
The bromine atom at the C5-position of the benzo[d]isoxazole core is a key handle for introducing molecular diversity. This aryl bromide functionality readily participates in a variety of well-established transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are the most powerful tools for derivatizing the C5-position. The Suzuki-Miyaura coupling , which pairs the aryl bromide with an organoboron reagent, is highly effective for creating biaryl linkages or introducing alkyl groups. sigmaaldrich.comclockss.org For instance, the coupling of 3,4-disubstituted 5-bromoisoxazoles with arylboronic acids proceeds in high yields using catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in the presence of a bulky phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄). sigmaaldrich.com This methodology is directly applicable to the 5-bromo-3-phenylbenzo[d]isoxazole scaffold.
Similarly, the Heck reaction offers a route to introduce alkenyl substituents by coupling the bromide with an alkene in the presence of a palladium catalyst and a base. nih.govbldpharm.com This reaction is a cornerstone of C-C bond formation and has been successfully applied to a wide range of aryl bromides. chemrxiv.orgresearchgate.net Other significant palladium-catalyzed reactions include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and cyanation (with cyanide sources), each providing access to a distinct class of derivatives.
Beyond metal catalysis, the C5-bromo position can undergo Nucleophilic Aromatic Substitution (SɴAr) . While aryl bromides are typically less reactive in SɴAr than their chloro- or fluoro-counterparts, the electron-withdrawing nature of the fused isoxazole (B147169) ring system can facilitate this reaction under appropriate conditions with strong nucleophiles. youtube.comsigmaaldrich.com Studies on related electron-deficient heterocyclic systems like bromo-1,2,3-triazines and benzofuroxans have demonstrated successful substitution with nucleophiles such as phenols and amines. wikipedia.orgnih.gov
Table 1: Potential Functionalization Reactions at the C5-Bromine Site
| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base | 5-Aryl/Alkyl Derivative |
| Heck Coupling | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | 5-Alkenyl Derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl Derivative |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd(0) catalyst, Ligand, Base | 5-Amino Derivative |
| Nucleophilic Aromatic Substitution (SɴAr) | Strong Nucleophile (e.g., RO⁻, RS⁻) | Strong Base, High Temperature | 5-Alkoxy/Thioalkoxy Derivative |
Functionalization at the Phenyl Moiety
The 3-phenyl group offers another site for derivatization, primarily through electrophilic aromatic substitution. While the benzo[d]isoxazole moiety as a whole is electron-withdrawing and tends to deactivate the attached phenyl ring, standard electrophilic substitution reactions such as nitration, halogenation, and acylation can be achieved under forcing conditions.
Research on the nitration of closely related 5-phenylisoxazoles using a mixture of nitric acid and sulfuric acid has shown that substitution occurs on the phenyl ring, yielding a mixture of para- and meta-nitro isomers. This provides a strong precedent that direct functionalization of the phenyl ring on this compound is feasible, allowing for the introduction of various functional groups that can be further manipulated.
A more common and often more controlled strategy involves the synthesis of the target molecule from a pre-functionalized starting material. For example, employing a substituted benzophenone (B1666685) in the initial cyclization reaction to form the benzo[d]isoxazole ring provides direct access to derivatives with desired substituents on the 3-phenyl ring. This approach avoids potential issues with regioselectivity and harsh reaction conditions associated with direct electrophilic substitution on the final heterocycle.
Transformations at the Isoxazole Ring (C3 and C5 Positions)
The inherent strain and the weak N-O bond of the isoxazole ring make it susceptible to various transformations, most notably ring-opening reactions. These reactions are synthetically valuable as they unmask latent functional groups, providing entry into different classes of compounds.
The most significant transformation is the reductive cleavage of the N-O bond . This process can be accomplished using a variety of reducing agents and typically yields an o-hydroxyaryl ketone or related species. Common methods include catalytic hydrogenolysis with reagents like Raney nickel, or chemical reduction with agents such as lithium aluminum hydride (LiAlH₄), molybdenum hexacarbonyl (Mo(CO)₆), or samarium(II) iodide. Metal-free methods using elemental sulfur have also been reported for the cleavage of N-O bonds in related systems. The resulting 2-amino-5-bromobenzophenone (B122471) scaffold is a valuable intermediate for the synthesis of other heterocyclic systems, such as quinolines or benzodiazepines.
Photochemical stimulation offers another pathway for isoxazole transformation. Under UV irradiation, the weak N-O bond can cleave, leading to a rearrangement through a transient azirine intermediate, which can ultimately form an oxazole. Additionally, more complex skeletal reorganizations, such as ring expansion of benzo[d]isoxazoles to access larger heterocyclic frameworks, have been explored.
Utilization as a Building Block in Complex Molecular Architectures
Owing to its versatile handles for functionalization, this compound is an exemplary building block for the synthesis of complex molecular structures. Its rigid, planar core can be strategically embedded within larger systems to influence conformation and biological activity.
Precursors for Pharmacologically Relevant Scaffolds
The benzo[d]isoxazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this structure have been extensively investigated as potential therapeutics for a range of diseases.
By modifying the core structure of this compound, researchers have developed potent and selective inhibitors for various biological targets. For example, derivatives have been identified as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in oncology. In another application, optimization of benzo[d]isoxazole-containing compounds led to the discovery of potent inhibitors of the BET (Bromodomain and Extra-Terminal) family proteins, which are being investigated for the treatment of castration-resistant prostate cancer. Further derivatization has yielded inhibitors of the CBP/p300 bromodomain for potential use against acute myeloid leukemia. Beyond oncology, the benzisoxazole framework is central to several approved drugs, including the anticonvulsant zonisamide (B549257) and antipsychotics like risperidone (B510) and paliperidone.
Table 2: Pharmacological Applications of Benzo[d]isoxazole Scaffolds
| Target/Application Area | Example Scaffold/Derivative | Therapeutic Potential | Reference(s) |
|---|---|---|---|
| Oncology (HIF-1α Inhibition) | N-Phenylbenzo[d]isoxazole-3-carboxamides | Anti-tumor progression | |
| Oncology (BET Inhibition) | Benzo[d]isoxazole-piperidine derivatives | Castration-Resistant Prostate Cancer | |
| Oncology (CBP/p300 Inhibition) | 5-Imidazolyl-3-methylbenz[d]isoxazoles | Acute Myeloid Leukemia (AML) | |
| Anticonvulsant | 3-(Benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-diones | Epilepsy | |
| Antitubercular | Various benzisoxazole analogs | Tuberculosis |
| Antipsychotic | Risperidone, Paliperidone | Schizophrenia, Bipolar Disorder | |
Synthesis of Water-Soluble Conjugates
A significant challenge in drug development is the poor aqueous solubility of many hydrophobic, aromatic compounds like this compound. To overcome this, strategies have been developed to synthesize water-soluble conjugates.
One approach is the introduction of permanently charged or highly polar functional groups. For instance, a novel water-soluble isoxazole derivative has been synthesized by linking it to a 1,3,4-oxadiazole (B1194373) moiety, which bears a delocalized positive charge, thereby conferring solubility. Another method involves creating water-soluble salts. This can be achieved by first using a reaction like Buchwald-Hartwig amination at the C5-bromo position to introduce a basic amine (e.g., one containing a morpholine (B109124) or dimethylaminopropyl group), which can then be protonated with an acid to form a soluble salt. This strategy has been successfully applied to the related benzofuroxan (B160326) scaffold.
A widely used and highly effective technique for enhancing the solubility and improving the pharmacokinetic properties of small molecules is PEGylation , the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. For this compound, a PEG chain could be readily introduced. A typical synthetic route would involve a cross-coupling reaction at the C5-position to install a functional group (e.g., an amino or hydroxyl group) that can then be used as an anchor point to attach a PEG chain of a desired length. This modification increases hydrophilicity and can improve a molecule's in vivo performance.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, would provide unequivocal evidence for the constitution of 5-Bromo-3-phenylbenzo[d]isoxazole.
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the phenyl ring and the substituted benzo[d]isoxazole core. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The bromine atom and the isoxazole (B147169) ring's anisotropy would cause characteristic shifts in the aromatic protons of the benzisoxazole moiety.
Phenyl Group Protons: The protons on the 3-phenyl substituent would likely appear as a set of multiplets in the aromatic region (typically δ 7.4-8.0 ppm). The specific pattern would depend on the electronic effects of the isoxazole ring.
Benzo[d]isoxazole Protons: The protons on the bicyclic system would exhibit specific splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons. The coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons and thus the substitution pattern. For a 5-bromo substitution, one would expect to see signals corresponding to H-4, H-6, and H-7. For instance, a doublet of doublets might be observed for H-6, coupled to both H-4 and H-7.
While specific experimental data for the target compound is scarce, analysis of related compounds such as 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole shows aromatic protons in the range of δ 6.79-8.03 ppm. rsc.org Similarly, for 5-Bromo-3-phenylbenzo[c]isoxazole, a different isomer, proton signals have been reported, with one proton appearing as a doublet of doublets at δ 7.37 ppm (J = 9.4 Hz, 1.6 Hz). researchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.40 - 8.00 | m | - |
| H-4 | 7.80 - 8.20 | d | ~8.5-9.0 |
| H-6 | 7.50 - 7.70 | dd | ~8.5-9.0, ~1.5-2.0 |
Note: This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.
Quaternary Carbons: The carbon atoms of the isoxazole ring (C-3, C-3a, C-7a), the carbon attached to the bromine atom (C-5), and the carbon of the phenyl group attached to the isoxazole ring would appear as signals with lower intensity. Carbons in the isoxazole ring typically resonate at δ 160-170 ppm. rsc.org
Aromatic Carbons: The remaining carbons of the benzene (B151609) ring and the phenyl substituent would appear in the typical aromatic region of δ 110-140 ppm. The carbon bearing the bromine atom (C-5) would be significantly influenced by the halogen's electronic effect.
For comparison, in 5-(4-bromophenyl)-3-phenylisoxazole, the carbon signals are observed in the range of δ 97.8-169.2 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 160 - 165 |
| Phenyl-C (ipso) | 128 - 132 |
| Phenyl-C | 125 - 135 |
| C-3a | 118 - 122 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| C-7 | 110 - 115 |
Note: This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
To unambiguously confirm the regiochemistry of the bromo-substituent and the phenyl group, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds.
For instance, a correlation between the H-4 proton and the C-3 carbon would help to confirm the connectivity within the benzo[d]isoxazole ring system. Furthermore, correlations between the protons of the phenyl group and the C-3 carbon of the isoxazole ring would definitively establish the position of the phenyl substituent. The absence of a correlation between H-4 and the carbon bearing the bromine atom (C-5) would further support the assigned regiochemistry. Such detailed analysis is essential to distinguish this compound from its other possible isomers. The use of HMBC to determine the regioselectivity of newly synthesized isoxazoles has been demonstrated in the literature. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity. For C₁₃H₈BrNO, the calculated exact mass would be a key confirmatory data point. For example, the HRMS data for the related compound 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole showed the [M+H]⁺ ion at m/z 317.9924, which was in close agreement with the calculated value. rsc.org
Different ionization techniques can be employed to generate ions for mass analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This would be the preferred method for obtaining an accurate molecular weight determination by HRMS.
Electron Ionization (EI): EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the isoxazole ring and the loss of the bromine atom. The study of fragmentation patterns in substituted 3,5-diphenyl-1,2,4-oxadiazoles has shown that the heterocyclic ring cleavage is a major pathway. sci-hub.st
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Based on the structure, the following characteristic peaks can be anticipated:
Aromatic C-H stretching: Vibrations of the C-H bonds on the phenyl and benzene rings typically appear in the region of 3100-3000 cm⁻¹.
C=C Aromatic stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce several bands in the 1600-1450 cm⁻¹ region.
C=N stretching: The carbon-nitrogen double bond of the isoxazole ring is expected to show an absorption band in the range of 1650-1550 cm⁻¹.
N-O stretching: The stretching vibration of the nitrogen-oxygen single bond in the isoxazole ring typically appears in the 1200-1100 cm⁻¹ region.
C-Br stretching: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
A more detailed table of expected IR absorption bands is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| C=N stretch (isoxazole) | 1650 - 1550 | Medium |
| N-O stretch (isoxazole) | 1200 - 1100 | Medium |
| C-Br stretch | 600 - 500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, arising from the fused aromatic system and the phenyl substituent, is expected to result in characteristic absorption maxima (λmax) in the UV region. Aromatic systems and heteroaromatic compounds typically exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the bromine atom as a substituent may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically employed as the mobile phase on a silica (B1680970) gel stationary phase. The retention factor (Rf) value is dependent on the specific solvent system used.
Column Chromatography (Silica Gel)
For the purification of this compound on a preparative scale, column chromatography using silica gel as the stationary phase is a standard method. Based on literature for similar compounds, a gradient elution system starting with a non-polar solvent and gradually increasing the polarity is effective. A common eluent system for isoxazole derivatives is a mixture of petroleum ether and ethyl acetate. The fractions are typically monitored by TLC to identify and combine the pure product. Recrystallization from a suitable solvent, such as hexane, can be performed after column chromatography to obtain a highly pure solid. researchgate.net
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the quantitative analysis and purity determination of this compound with high resolution and sensitivity. A reversed-phase C18 column is commonly used for the separation of aromatic compounds.
A typical HPLC method would involve:
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection: A UV detector set at one of the compound's absorption maxima (λmax).
The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for its identification and quantification.
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound, which is a fundamental method for confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₃H₈BrNO, the theoretical elemental composition can be calculated. Experimental values obtained from CHN analysis should closely match the calculated values to confirm the purity and identity of the synthesized compound.
A study reporting the synthesis of 5-Bromo-3-phenylbenzo[c]isoxazole (an isomer and synonym) found the following elemental analysis results:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 56.96 | 57.23 |
| Hydrogen (H) | 2.94 | 3.01 |
| Nitrogen (N) | 5.11 | 4.93 |
| Data sourced from a 2019 study on the synthesis of 3-phenylbenzo[c]isoxazoles. researchgate.net |
X-ray Crystallography for Solid-State Structural Elucidation
The determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.
Despite the synthesis of this compound, detailed X-ray crystallographic data for this specific compound is not publicly available in the searched scientific literature. While the synthesis of a related isomer, 5-Bromo-3-phenylbenzo[c]isoxazole, has been reported to yield yellow crystals with a melting point of 114 °C, its full crystal structure analysis, including unit cell parameters and space group, has not been published. researchgate.net
The absence of experimental crystallographic data for this compound means that a definitive analysis of its solid-state conformation, including the planarity of the benzoisoxazole ring system and the dihedral angle of the phenyl substituent relative to this ring, cannot be provided at this time. Such an analysis would be invaluable for correlating its molecular structure with its observed physicochemical properties and for computational modeling studies.
Future research involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis is required to elucidate its precise solid-state structure. The resulting crystallographic information file (CIF) would provide a wealth of data, including the parameters listed in the hypothetical data table below, which remains to be populated with experimental values.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₈BrNO |
| Formula Weight | 274.12 |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? g/cm³ |
| Absorption Coefficient | ? mm⁻¹ |
| F(000) | ? |
| Crystal Size | ? mm |
| Theta range for data collection | ? to ? ° |
| Reflections collected | ? |
| Independent reflections | ? |
| R-int | ? |
| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |
| R indices (all data) | R1 = ?, wR2 = ? |
| Goodness-of-fit on F² | ? |
This table represents a template for future experimental data. All fields are currently unpopulated as no crystallographic study has been found.
Computational and Theoretical Investigations of 5 Bromo 3 Phenylbenzo D Isoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the molecular properties of 5-Bromo-3-phenylbenzo[d]isoxazole. DFT methods, such as B3LYP, offer a favorable balance between computational cost and accuracy, making them well-suited for a molecule of this size. asianpubs.org These calculations are typically performed with a basis set like 6-311++G(d,p) to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for capturing the effects of the bromine atom and the pi-conjugated system. irjweb.comresearchgate.net
Table 1: Calculated Geometric Parameters of this compound (Optimized at B3LYP/6-311++G(d,p) level) This table presents hypothetical yet representative data based on DFT calculations of similar heterocyclic compounds.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.895 |
| N-O | 1.410 | |
| C-N (isoxazole) | 1.315 | |
| C-C (inter-ring) | 1.485 | |
| Bond Angle (°) | C-C-Br | 119.8 |
| C-N-O | 108.5 |
Electronic Structure Analysis (e.g., Electron Affinity, Frontier Molecular Orbitals)
The electronic structure of this compound is critical to its reactivity and potential applications. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.gov
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical yet representative data based on DFT calculations of similar heterocyclic compounds.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.47 |
| Ionization Potential | 6.45 |
Aromaticity Assessment (e.g., EDDB, GIMIC Indices, Ring Current Analysis)
Aromaticity is a fundamental concept that explains the stability and reactivity of cyclic conjugated systems. For this compound, which contains both a benzene (B151609) and an isoxazole (B147169) ring, assessing the aromatic character of each ring is crucial. Computational methods provide quantitative measures of aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion, where negative values inside a ring indicate diatropic ring currents characteristic of aromaticity. researchgate.net NICS calculations, often performed at the ring center (NICS(0)) and at a point above the ring plane (NICS(1)), can quantify the aromaticity of both the fused benzene ring and the isoxazole ring.
Other methods like the Harmonic Oscillator Model of Aromaticity (HOMA) evaluate geometric parameters, while indices based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU), can also be employed. For this compound, the benzene ring is expected to exhibit strong aromatic character, while the isoxazole ring will likely show a lower degree of aromaticity. The influence of the bromo and phenyl substituents on the electron delocalization and aromaticity of the bicyclic system is a key area of investigation. researchgate.net
Table 3: Hypothetical NICS(1)zz Values for Aromaticity Assessment This table presents hypothetical yet representative data based on calculations of similar fused heterocyclic systems.
| Ring | NICS(1)zz (ppm) | Aromatic Character |
|---|---|---|
| Fused Benzene Ring | -11.5 | Aromatic |
| Isoxazole Ring | -4.2 | Weakly Aromatic |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be formed through reactions like the thermolysis of 2-azidobenzophenones, computational studies can map out the entire reaction pathway. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed.
This allows for the determination of activation energies, which are critical for understanding reaction rates and identifying the most plausible mechanistic pathway. For instance, in the cyclization of an azido (B1232118) precursor, computational modeling can help distinguish between a concerted pathway and a stepwise pathway involving a nitrene intermediate. researchgate.net Isotopic labeling effects and the influence of solvents can also be modeled to provide a more complete understanding of the reaction dynamics.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (e.g., in solution or in a biological environment) over time. nih.gov For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation of the phenyl group, and its interactions with solvent molecules. researchgate.netresearchgate.net
In the context of drug design, MD simulations are invaluable for studying the binding of this compound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net By placing the molecule in the active site of a protein and simulating its movement over nanoseconds, one can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. This information is crucial for understanding its potential biological activity and for the rational design of more potent analogues.
Emerging Methodologies and Sustainable Synthesis Approaches
Metal-Free Synthetic Routes to 5-Bromo-3-phenylbenzo[d]isoxazole Derivatives
The development of metal-free synthetic pathways is a significant goal in modern organic chemistry, aimed at reducing costs and eliminating contamination of products with residual toxic metals. For benzisoxazole scaffolds, several innovative metal-free approaches have been developed.
One prominent metal-free method for synthesizing 3-phenylbenzo[c]isoxazoles involves the non-catalytic thermolysis of 2-azidobenzophenones. researchgate.net Research has demonstrated that this cyclization can be achieved with quantitative yields by heating the precursor in dry xylene at 135°C for just one hour. researchgate.net This method is atom-economical and avoids the need for any metal catalyst, representing a clean and efficient route to the core structure. researchgate.net Specifically, the synthesis of 5-Bromo-3-phenylbenzo[c]isoxazole via this pathway results in a 99% yield. researchgate.net
Another key metal-free strategy is the [3+2] cycloaddition reaction, which is one of the most widely used methods for constructing the isoxazole (B147169) ring. nih.gov This reaction typically involves a nitrile oxide and a dipolarophile. nih.gov For instance, substituted benzisoxazoles have been prepared by the cycloaddition of nitrile oxides with arynes, where both reactive intermediates are generated in situ under mild, metal-free conditions. organic-chemistry.org Researchers have also developed one-pot, metal-free [3+2] cycloadditions of CF3-substituted alkenes and functionalized halogenoximes to produce 5-trifluoromethylisoxazoles with high regioselectivity and yields. nih.gov Such approaches, which avoid transition metals, are being explored to create a variety of substituted benzisoxazoles. beilstein-journals.org
Green Chemistry Principles in Benzo[d]isoxazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, energy-efficient activation methods, and recyclable catalysts.
Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. Its use in organic synthesis is a key goal of green chemistry. Researchers have successfully developed synthetic routes to benzisoxazole derivatives in aqueous environments. For example, an interesting one-pot synthesis of benzisoxazole-4,7-diols was reported in an aqueous medium, where highly reactive nitrile oxides and 1,4-benzoquinones were generated in situ. chim.it This method led to various substituted benzisoxazole-4,7-diol derivatives in yields up to 95%. chim.it Other studies have demonstrated the synthesis of 1,2-benzisoxazole (B1199462) 2-oxides in aqueous solvents, highlighting the advantage of avoiding halogenated organic by-products. psu.edu The development of efficient one-step syntheses for benzazoles (including benzoxazoles, which are structurally related to benzisoxazoles) in aqueous media further underscores the feasibility and benefits of this approach. researchgate.net
The selection of solvents plays a critical role in the environmental footprint of a chemical process. Ionic liquids (ILs) have emerged as promising "green" alternatives to volatile organic compounds due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.net
A highly efficient and environmentally benign method for synthesizing 1,2-benzisoxazoles utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), under microwave irradiation. researchgate.netacgpubs.orgacgpubs.org This approach offers remarkable advantages, including extremely short reaction times (30–60 seconds) and excellent yields (85–96%). researchgate.netacgpubs.org The ionic liquid in this process could be successfully recovered and reused for at least four cycles without a significant loss of activity. researchgate.netacgpubs.org
The table below summarizes the efficiency of this microwave-assisted synthesis in an ionic liquid.
| Entry | Reactant (Substituted Ketoxime) | Product (3-Substituted-1,2-benzisoxazole) | Time (sec) | Yield (%) |
| 1 | 2-Hydroxyacetophenone oxime | 3-Methyl-1,2-benzisoxazole | 30 | 96 |
| 2 | 2-Hydroxypropiophenone oxime | 3-Ethyl-1,2-benzisoxazole | 30 | 94 |
| 3 | 2'-Hydroxychalcone oxime | 3-Styryl-1,2-benzisoxazole | 60 | 85 |
| 4 | 2-Hydroxy-5-bromoacetophenone oxime | 5-Bromo-3-methyl-1,2-benzisoxazole | 30 | 95 |
| 5 | 2-Hydroxy-5-chloroacetophenone oxime | 5-Chloro-3-methyl-1,2-benzisoxazole | 30 | 96 |
This table is based on data from a study on microwave-assisted synthesis in ionic liquids. acgpubs.org
Furthermore, heterogeneous catalysts based on ionic liquids, such as a reusable Brønsted acidic ionic liquid gel, have been developed for the synthesis of benzoxazoles under solvent-free conditions. nih.govresearchgate.net This type of catalyst simplifies recovery and has great promise for industrial applications due to its high efficiency and recyclability. nih.gov
Reducing energy consumption is a cornerstone of green chemistry. Microwave irradiation and ultrasonication are two key technologies that provide energy-efficient activation for chemical reactions.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. abap.co.in An efficient metal-free, microwave-assisted 1,3-dipolar cycloaddition has been developed to prepare phenylisoxazoles, achieving yields of up to 93% in just 10 minutes. semanticscholar.orgresearchgate.net The synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones has also been successfully performed under microwave irradiation, demonstrating the broad applicability of this technique. zenodo.org
Ultrasonication: Ultrasound irradiation provides an alternative energy source for conducting chemical reactions under mild conditions. nih.govresearchgate.net It has been effectively used for the green synthesis of various heterocyclic compounds, including benzoxazole (B165842) derivatives, with short reaction times and high yields. nih.govresearchgate.netias.ac.in For instance, the synthesis of 1,2,3-triazoles tethered to a benzothiazole (B30560) nucleus showed significant reductions in reaction time and higher yields when performed under ultrasound irradiation compared to classical methods. nih.gov This eco-friendly approach can often be performed at room temperature, further enhancing its green credentials. researchgate.net The application of ultrasound can also help reactivate heterogeneous catalysts by cleaning their surfaces. ias.ac.in
The following table compares the reaction times and yields for the synthesis of 1,2,3-triazoles with and without ultrasound, illustrating the efficiency of this method. nih.gov
| Compound | Classical Method Time (h) | Classical Method Yield (%) | Ultrasound Method Time (h) | Ultrasound Method Yield (%) |
| 5a | 6 | 90 | 3 | 96 |
| 5b | 8 | 88 | 3 | 95 |
| 5c | 8 | 85 | 3.5 | 92 |
| 5d | 7 | 89 | 3 | 94 |
This table is adapted from data on the synthesis of 1,2,3-triazoles, demonstrating the general efficiency of ultrasound-assisted synthesis. nih.gov
Flow Chemistry and Continuous Production Methods
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. A high-pressure and high-temperature (HPHT) water microflow system has been utilized for the extremely rapid synthesis of various 2-arylbenzazoles, including benzoxazoles and benzimidazoles, in excellent yields. researchgate.net This technology demonstrates the potential for the continuous production of the this compound scaffold, enabling faster and more efficient manufacturing on a larger scale.
Catalyst Design and Optimization for Specific Transformations
The design and optimization of catalysts are crucial for developing selective and efficient synthetic routes. For benzisoxazoles, catalyst development has focused on both homogeneous and heterogeneous systems.
Palladium-catalyzed reactions, such as the intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes, enable the direct construction of the 1,2-benzisoxazole core through C-H bond activation. researchgate.net This method allows for the simultaneous formation of C-C and C=N bonds. researchgate.net
In the realm of green chemistry, the focus is on developing heterogeneous and recyclable catalysts. As mentioned previously, a Brønsted acidic ionic liquid gel has been shown to be an efficient and reusable heterogeneous catalyst for benzoxazole synthesis. nih.govresearchgate.net The catalyst was reused for five consecutive runs without a significant loss of activity. nih.gov Similarly, Indion 190 resin, a heterogeneous catalyst, has been used for the ultrasound-assisted synthesis of benzoxazole derivatives and was also successfully recovered and reused multiple times. ias.ac.inresearchgate.net
The reusability of such catalysts is a key feature, as shown in the table below for a BAIL gel catalyst.
| Run | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 96 |
This table is based on data for a reusable Brønsted acidic ionic liquid (BAIL) gel catalyst used in benzoxazole synthesis. nih.gov
The development of cheaper and more environmentally friendly catalysts is ongoing. Recent research has explored the use of Lewis acids like aluminum trichloride (B1173362) to synthesize isoxazole derivatives, avoiding the need for more toxic and expensive transition metals. beilstein-journals.org
Q & A
What are the common synthetic routes for preparing 5-Bromo-3-phenylbenzo[D]isoxazole, and how do reaction conditions influence product purity?
Basic
The synthesis of this compound typically involves cyclization reactions between aromatic aldehydes and nitro compounds. For aromatic systems, Schiff bases are preferred starting materials, as they facilitate regioselective cyclization under amine catalysis . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., primary amines) significantly affect product purity. For example, ethyl nitroacetate reacts with aldehydes in the presence of amines to yield isoxazole derivatives, with side products like isoxazole N-oxide or 3,5-dicarboxylic esters forming under oxidizing conditions . Metal-free approaches using microwave or ultrasonication can enhance selectivity and reduce byproducts .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are primary tools for structural confirmation. NMR resolves substituent positions and bromine effects on chemical shifts, while X-ray crystallography provides unambiguous bond-length and angle data . Hirshfeld surface analysis complements these methods by mapping intermolecular interactions, critical for understanding crystal packing and stability .
How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and polarizability. These parameters predict reactive sites, such as bromine’s electron-withdrawing effect at C5, which directs electrophilic substitutions . DFT also models reaction pathways, such as cyclization energetics, to optimize synthetic routes .
What strategies are recommended for resolving contradictions in reported reaction yields or product distributions for isoxazole syntheses?
Advanced
Contradictions often arise from variations in solvent, temperature, or catalyst loading. Machine learning models like Differential Reaction Fingerprint (DRFP) analyze reaction parameters to predict yield trends and identify outliers . Experimental validation using Design of Experiments (DoE) can isolate critical variables (e.g., nitro compound stoichiometry) to reconcile discrepancies .
What biological activities have been reported for this compound derivatives, and what in vitro assays are typically used?
Basic
These derivatives exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Standard assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
